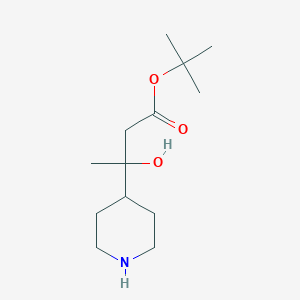

1-Boc-2-(piperidin-4-yl)propan-2-ol

Description

Significance of Piperidine (B6355638) Derivatives in Chemical Synthesis

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a foundational structure in medicinal chemistry and pharmaceutical development. nih.govencyclopedia.pub Its derivatives are integral components in numerous classes of drugs, including analgesics, antipsychotics, antihistamines, and anticancer agents. encyclopedia.pubresearchgate.net The prevalence of the piperidine moiety in biologically active compounds stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for introducing diverse functional groups in three-dimensional space. nih.gov This versatility allows chemists to fine-tune the pharmacological activity of a molecule by modifying the substituents on the piperidine ring. wisdomlib.org Consequently, the synthesis of substituted piperidines is a significant focus in organic and medicinal chemistry. nih.gov

The Role of Boc-Protection in Piperidine Chemistry

In the multi-step synthesis of complex molecules containing a piperidine ring, controlling the reactivity of the piperidine nitrogen is essential. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose. nbinno.com It is introduced onto the nitrogen atom, a process known as Boc-protection, to form an N-Boc-piperidine. This transformation temporarily converts the basic secondary amine of the piperidine into a less reactive carbamate (B1207046).

The Boc group offers several advantages in synthesis:

Reactivity Control: It prevents the piperidine nitrogen from participating in unwanted side reactions, such as acting as a base or a nucleophile. acs.org

Increased Solubility: The lipophilic nature of the Boc group often enhances the solubility of intermediates in organic solvents, simplifying purification processes like chromatography.

Directing Group Effects: In some reactions, the bulky Boc group can influence the stereochemical outcome of transformations on the piperidine ring. whiterose.ac.uk

Facile Removal: The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., using trifluoroacetic acid), which often leaves other functional groups intact. google.com

This combination of stability and straightforward deprotection makes the Boc group a vital tool for chemists, enabling the synthesis of complex piperidine-based structures. fuaij.comwikipedia.org

Overview of 1-Boc-2-(piperidin-4-yl)propan-2-ol in Research Contexts

This compound is a specific, functionalized N-Boc-piperidine derivative that serves as a valuable intermediate in chemical synthesis. Its structure features a Boc-protected piperidine ring substituted at the 4-position with a 2-hydroxypropan-2-yl group.

This compound has been documented as a key intermediate in the synthesis of other chemical entities. For instance, a patented method describes the preparation of this compound through the alkylation of a Boc-protected piperidine-4-carboxylic acid ester with a methylating agent. google.com In this synthetic sequence, the compound is subsequently treated with acid to remove the Boc protecting group, yielding 2-(4-piperidyl)-2-propanol hydrochloride. google.com The deprotected final product, 2-(piperidin-4-yl)propan-2-ol, has been utilized in medicinal chemistry research, for example, as a building block in the discovery of novel inhibitors for enzymes like 17β-hydroxysteroid dehydrogenase type 5. chemchart.com

The utility of this compound lies in its bifunctional nature: the Boc-protected nitrogen allows for controlled reactions, while the tertiary alcohol provides a handle for further synthetic modifications or can be a key feature for biological interactions in the target molecule.

Chemical Properties

Below are the key chemical properties of the featured compound and its deprotected form.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1935325-64-6 chemicalbook.com |

| Molecular Formula | C₁₄H₂₇NO₃ |

| Molecular Weight | 257.37 g/mol |

| Structure | A piperidine ring with a tert-butoxycarbonyl (Boc) group on the nitrogen and a 2-hydroxypropan-2-yl group at the 4-position. |

Table 2: Chemical Properties of 2-(Piperidin-4-yl)propan-2-ol

| Property | Value |

|---|---|

| CAS Number | 22990-34-7 chemchart.com |

| Molecular Formula | C₈H₁₇NO chemchart.com |

| Molecular Weight | 143.23 g/mol |

| Structure | A piperidine ring substituted at the 4-position with a 2-hydroxypropan-2-yl group. chemchart.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-hydroxy-3-piperidin-4-ylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-12(2,3)17-11(15)9-13(4,16)10-5-7-14-8-6-10/h10,14,16H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLHJFGZFZYBKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C)(C1CCNCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 1 Boc 2 Piperidin 4 Yl Propan 2 Ol

Reaction Pathway Elucidation in Derivatization

The derivatization of 1-Boc-2-(piperidin-4-yl)propan-2-ol can proceed through several pathways, primarily involving the tertiary alcohol and the Boc-protected nitrogen. The elucidation of these reaction pathways is critical for optimizing reaction conditions and achieving desired chemical modifications.

The tertiary alcohol at the 2-position of the propan-2-ol substituent is a key functional group for derivatization. Reactions at this site typically proceed through carbocationic intermediates. For instance, in the presence of a strong acid, the hydroxyl group can be protonated, forming a good leaving group (water). Subsequent departure of the water molecule generates a tertiary carbocation. This carbocation can then be attacked by a variety of nucleophiles to yield a range of derivatives. The stability of this tertiary carbocation plays a significant role in the facility of these reactions.

Another important reaction pathway involves the Boc-protected amine. The Boc group is a common protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. Deprotection of the piperidine (B6355638) nitrogen is often a key step in synthetic sequences, allowing for subsequent functionalization of the secondary amine. This is typically achieved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of isobutylene (B52900) and carbon dioxide to yield the free amine.

The interplay between these two reactive sites can lead to complex reaction outcomes. For example, attempting to derivatize the tertiary alcohol under strongly acidic conditions can simultaneously lead to the removal of the Boc group, resulting in a bifunctional intermediate that can undergo further reactions.

| Reaction Type | Reagents and Conditions | Key Intermediates | Primary Product Type |

| Dehydration/Substitution | Strong Acid (e.g., H₂SO₄), Heat | Tertiary Carbocation | Alkenes, Ethers, Alkyl Halides |

| Boc Deprotection | Trifluoroacetic Acid (TFA) in CH₂Cl₂ | Protonated Boc Group, Piperidinium Salt | Secondary Amine |

| Etherification (Williamson) | NaH, Alkyl Halide | Alkoxide | Ether |

| Esterification | Acyl Chloride, Pyridine (B92270) | O-Acylpyridinium Intermediate | Ester |

This table provides a summary of potential derivatization pathways for this compound, highlighting the reagents, key intermediates, and resulting product types.

Stereochemical Outcomes and Control in Synthetic Transformations

The stereochemistry of the piperidine ring is a critical aspect of the synthetic utility of this compound. The chair conformation of the piperidine ring and the orientation of its substituents can significantly influence the stereochemical outcome of subsequent reactions.

In its ground state, the piperidine ring of this compound will adopt a chair conformation. The bulky 1-Boc and the 4-(2-hydroxypropan-2-yl) groups will preferentially occupy equatorial positions to minimize steric strain. This conformational preference is a key determinant in controlling the stereoselectivity of reactions involving the piperidine ring or its substituents.

When reactions occur at the 4-position, the approach of the reagent can be influenced by the steric bulk of the axial and equatorial substituents. For reactions that proceed through a planar intermediate at the 4-position, the subsequent attack of a nucleophile will preferentially occur from the less sterically hindered face.

Furthermore, if the derivatization involves the creation of new stereocenters, the existing stereochemistry of the molecule can direct the formation of one stereoisomer over another. This is known as diastereoselective synthesis. For example, if a reaction were to introduce a new substituent on the piperidine ring, its orientation would be influenced by the existing 4-(2-hydroxypropan-2-yl) group.

| Transformation | Key Stereochemical Consideration | Expected Outcome |

| Reaction at C4 | Approach of reagent to the piperidine ring | Preferential attack from the less hindered face, leading to a major diastereomer. |

| Introduction of a new substituent on the ring | Influence of the existing 4-substituent | Diastereoselective formation of the new stereocenter. |

| Reactions involving the tertiary alcohol | Potential for racemization if a planar carbocation is formed | Loss of stereochemical information if the reaction proceeds through a symmetric intermediate. |

This table outlines the key stereochemical considerations and expected outcomes for synthetic transformations involving this compound.

Synthetic Utility and Chemical Transformations of 1 Boc 2 Piperidin 4 Yl Propan 2 Ol As a Building Block

Precursor in the Synthesis of Complex Nitrogen-Containing Heterocycles

The structural framework of 1-Boc-2-(piperidin-4-yl)propan-2-ol is particularly well-suited for the construction of spirocyclic and other complex heterocyclic systems. The tertiary alcohol can be transformed into a variety of functional groups, which can then participate in intramolecular cyclization reactions.

For instance, oxidation of the tertiary alcohol would yield a ketone. This ketone can then serve as an electrophilic center for the formation of spiro-heterocycles. A number of synthetic strategies have been developed for the synthesis of spiro-heterocycles from piperidin-4-one derivatives. whiterose.ac.ukresearchgate.net One plausible, though not explicitly documented, approach could involve the intramolecular Pictet-Spengler reaction. Following the deprotection of the Boc group, the resulting secondary amine could react with an appropriately positioned aldehyde or ketone, formed from the propan-2-ol side chain, to generate a spiro-tetrahydroisoquinoline system.

Another potential application lies in the synthesis of spiro-oxazolidinones. The tertiary alcohol could react with phosgene (B1210022) or a phosgene equivalent to form a chloroformate, which upon treatment with a base, could undergo intramolecular cyclization with the deprotected piperidine (B6355638) nitrogen to yield a spiro-oxazolidinone. Such structures are of interest in medicinal chemistry due to their diverse biological activities.

Table 1: Proposed Synthesis of a Spiro-oxazolidinone from this compound

| Step | Reactant 1 | Reactant 2 | Product | Reaction Type |

| 1 | This compound | Trifluoroacetic acid | 2-(piperidin-4-yl)propan-2-ol | Boc Deprotection |

| 2 | 2-(piperidin-4-yl)propan-2-ol | Triphosgene, Triethylamine | Spiro[piperidine-4,5'-oxazolidin]-2'-one derivative | Cyclization |

Role in the Generation of Structurally Diverse Compound Libraries

Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful tools for the discovery of new bioactive molecules. cam.ac.uknih.govclockss.org The generation of compound libraries with high structural diversity increases the probability of identifying hits against biological targets. The bifunctional nature of this compound makes it an excellent starting material for the parallel synthesis of compound libraries. researchgate.net

The Boc-protected nitrogen allows for a variety of coupling reactions, such as amide bond formation, reductive amination, and urea (B33335) formation, while the tertiary alcohol can be derivatized through etherification or esterification. This dual reactivity enables the introduction of diverse substituents at two distinct points of the molecule.

A hypothetical library could be constructed by first deprotecting the Boc group and reacting the resulting secondary amine with a library of carboxylic acids to form a set of amides. Subsequently, the tertiary alcohol could be reacted with a library of alkyl halides to generate a diverse set of ethers. This two-dimensional diversification approach can rapidly generate a large number of structurally distinct compounds for high-throughput screening.

Table 2: Hypothetical Library Synthesis from this compound

| Library Synthesis Stage | Reaction | Building Block Diversity | Resulting Library |

| Stage 1 | Amide Coupling | 100 diverse carboxylic acids | 100 piperidine amides |

| Stage 2 | Etherification | 50 diverse alkyl halides | 5000 unique diether-amides |

Applications in the Synthesis of Chiral Building Blocks

Chirality is a critical aspect of drug design, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. cam.ac.uk The synthesis of enantiomerically pure building blocks is therefore of paramount importance. While this compound is achiral, its derivatives can be used to generate chiral centers.

For example, dehydration of the tertiary alcohol would lead to the formation of an alkene. This double bond could then be subjected to a variety of asymmetric transformations, such as asymmetric dihydroxylation or epoxidation, to introduce new stereocenters with high enantioselectivity. The resulting chiral diols or epoxides are valuable intermediates for the synthesis of a wide range of complex molecules.

Furthermore, while not directly applicable to the tertiary alcohol of the title compound, methods for the enantioselective synthesis of other chiral piperidine derivatives, such as those with chirality at the 2 or 3 position, have been developed and highlight the importance of this class of compounds. researchgate.net

Integration into Scaffolds for Medicinal Chemistry Research

The piperidine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent presence in biologically active compounds. clockss.orgmdpi.com Its ability to adopt a stable chair conformation allows for the precise spatial arrangement of substituents, which is crucial for optimal interaction with biological targets.

The this compound scaffold can be incorporated into larger molecules to modulate their physicochemical properties, such as solubility and lipophilicity, and to provide a handle for further functionalization. The tertiary alcohol, in particular, can act as a hydrogen bond donor or acceptor, which can be critical for binding to a target protein.

While no specific drugs are publicly documented as being derived from this compound, the utility of similar piperidine-containing scaffolds is well-established. For instance, spiro-piperidine derivatives have been investigated as GPR119 agonists for the treatment of type 2 diabetes. researchgate.net The title compound could serve as a key starting material for the synthesis of novel therapeutic agents targeting a wide range of diseases.

Theoretical Studies on Structure Activity Relationships and Molecular Interactions

Computational Docking and Molecular Modeling for Ligand-Protein Interactions

Computational docking and molecular modeling are powerful tools to predict and analyze the binding of a ligand to a protein's active site, providing a rationale for its biological activity at a molecular level. For derivatives containing the piperidine-propanol scaffold, these in silico techniques are instrumental in understanding their interactions with various biological targets.

Molecular docking simulations for piperidine-containing inhibitors have revealed key binding modes. For instance, in studies of HIV-1 protease inhibitors, the piperidine (B6355638) scaffold has been shown to effectively occupy the S2 subsite of the enzyme's binding pocket. nih.gov The nitrogen atom of the piperidine ring can participate in crucial hydrogen bonding, while the ring itself can engage in favorable van der Waals interactions with hydrophobic residues of the target protein. For a molecule like 1-Boc-2-(piperidin-4-yl)propan-2-ol, the Boc protecting group, being bulky and lipophilic, would significantly influence its binding orientation and interactions. The propan-2-ol group can act as both a hydrogen bond donor and acceptor, further anchoring the ligand within the active site.

A hypothetical docking study of a derivative of this compound into a kinase active site might reveal the interactions detailed in the table below.

| Ligand Moiety | Potential Interacting Residue (Example Kinase) | Type of Interaction |

| Piperidine Ring | Leucine, Valine | Hydrophobic Interaction |

| Piperidine Nitrogen | Aspartate, Glutamate | Ionic Interaction (if deprotected) |

| Propan-2-ol -OH | Serine, Threonine | Hydrogen Bond |

| Boc-carbonyl | Lysine, Arginine | Hydrogen Bond |

These computational models are invaluable for predicting the binding affinity and for guiding the synthesis of more potent and selective inhibitors.

Structure-Activity Relationship (SAR) Explorations of Derivatives Containing the Piperidine-Propanol Moiety

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing empirical data on how modifications to a chemical structure affect its biological activity. For derivatives of this compound, SAR explorations focus on understanding the role of each structural component: the Boc-protected piperidine, the propan-2-ol linker, and any further substitutions.

The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen plays a significant role in the molecule's properties. It increases lipophilicity, which can enhance cell membrane permeability. However, its bulkiness can also introduce steric hindrance, potentially preventing optimal binding to a target. SAR studies often involve the replacement of the Boc group with other substituents to probe the size and electronic requirements of the binding pocket. chemicalbook.com

The piperidine ring itself is a common scaffold in many approved drugs, valued for its ability to be substituted at various positions to optimize binding and pharmacokinetic properties. nih.gov For the piperidine-propanol moiety, modifications to the piperidine ring, such as the introduction of substituents at the 2, 3, or 4-positions, can drastically alter activity.

The propan-2-ol linker provides a specific spatial arrangement between the piperidine ring and any terminal functional groups. The hydroxyl group is a key pharmacophoric feature, capable of forming hydrogen bonds. Esterification or etherification of this hydroxyl group is a common strategy in SAR studies to investigate the importance of its hydrogen-bonding capacity.

A summary of potential SAR findings for derivatives of this compound is presented in the table below.

| Structural Modification | Observed or Hypothesized Effect on Activity | Rationale |

| Removal of Boc group | Increase in polarity, potential for new interactions | Deprotection allows the piperidine nitrogen to act as a hydrogen bond donor or form ionic interactions. |

| Replacement of Boc with smaller alkyl groups | Reduced steric hindrance, altered lipophilicity | May allow for better fit into a sterically constrained binding pocket. |

| Introduction of substituents on the piperidine ring | Altered binding affinity and selectivity | Can introduce new interaction points with the target protein. |

| Modification of the propan-2-ol linker | Change in spatial orientation and flexibility | Affects the positioning of the pharmacophoric groups within the active site. |

| Esterification of the hydroxyl group | Loss of hydrogen bond donor capability | Can probe the importance of this specific interaction for biological activity. |

Pharmacophore Hybridization Strategies in Drug Design Utilizing Piperidin-4-yl Scaffolds

Pharmacophore hybridization is a drug design strategy that involves combining two or more pharmacophoric elements from different known active compounds to create a new hybrid molecule with potentially enhanced activity, improved selectivity, or a dual mode of action. The piperidin-4-yl scaffold is a versatile building block for such strategies due to its frequent presence in bioactive molecules and its synthetic tractability. nih.gov

In the context of this compound, the piperidine ring serves as a central scaffold onto which other pharmacophores can be appended. The propan-2-ol moiety can be considered one such pharmacophoric element. A hybridization strategy might involve chemically linking another known pharmacophore to this core structure. For example, a fragment known to bind to a specific receptor could be attached to the piperidine ring, either at the nitrogen (after deprotection) or at another position on the ring.

An example of a pharmacophore hybridization strategy could involve combining the piperidine-propanol scaffold with a moiety known to inhibit a particular enzyme, such as a kinase. The rationale is that the piperidine-propanol part of the molecule could provide a favorable binding interaction with one part of the active site, while the appended pharmacophore targets another, leading to a synergistic increase in potency.

The design of such hybrid molecules is often guided by computational modeling to ensure that the different pharmacophoric elements are correctly oriented for simultaneous binding. mdpi.comst-andrews.ac.uk This approach has been successfully used to develop novel anticancer agents, antivirals, and treatments for central nervous system disorders. researchgate.netnih.gov

The following table outlines a hypothetical pharmacophore hybridization strategy based on the this compound scaffold.

| Core Scaffold | Appended Pharmacophore (Example) | Target (Hypothetical) | Design Rationale |

| Piperidin-4-yl-propan-2-ol | Aromatic heterocycle (e.g., pyridine (B92270), pyrimidine) | Kinase | The piperidine-propanol moiety could anchor the molecule in the ATP-binding site, while the heterocycle provides additional specific interactions. |

| Piperidin-4-yl-propan-2-ol | Amide or sulfonamide group | Protease | The hydroxyl and amide/sulfonamide groups could form a network of hydrogen bonds with the enzyme's catalytic residues. |

Future Perspectives in Research on 1 Boc 2 Piperidin 4 Yl Propan 2 Ol Chemistry

Development of Novel Synthetic Routes

Future research will likely focus on developing more efficient, stereoselective, and sustainable methods for the synthesis of 1-Boc-2-(piperidin-4-yl)propan-2-ol and its analogs. Current multistep syntheses, which may involve the protection of a piperidine (B6355638) precursor followed by Grignard-type additions to a suitable ester, could be improved.

Key areas for development include:

Asymmetric Synthesis: Establishing stereocenters early in the synthesis is crucial. Future routes could employ chiral catalysts or auxiliaries to achieve high enantiomeric excess, providing access to specific stereoisomers which are often critical for biological activity.

C-H Functionalization: Direct, late-stage functionalization of the piperidine ring represents a powerful strategy. researchgate.net Research into catalytic, regioselective C-H activation would bypass the need for pre-functionalized starting materials, significantly shortening synthetic sequences. researchgate.net

Flow Chemistry: Continuous flow processes offer improved safety, scalability, and reaction control compared to traditional batch methods. Developing a flow synthesis for this compound could enable more efficient and reproducible large-scale production for research and development.

A comparison of potential future synthetic strategies is outlined below.

| Synthetic Strategy | Potential Advantage | Research Focus |

| Asymmetric Hydrogenation | High stereoselectivity, access to specific enantiomers. | Development of novel chiral catalysts for the reduction of a pyridinyl precursor. |

| Directed C-H Functionalization | Increased atom economy, reduced step count. | Use of the Boc group to direct metallation and subsequent reaction at a specific position on the piperidine ring. whiterose.ac.uk |

| Biocatalysis | High selectivity under mild conditions, environmentally friendly. | Engineering enzymes (e.g., ketoreductases) to perform stereoselective reduction of a ketone precursor. |

| Flow Chemistry | Enhanced scalability, safety, and process control. | Optimization of reaction conditions (temperature, pressure, catalysts) in a continuous flow reactor. |

Exploration of Undiscovered Chemical Space and Derivatization

The true value of this compound lies in its potential for derivatization to explore new chemical space. The compound features three key functional handles: the Boc-protected secondary amine, the tertiary hydroxyl group, and the piperidine ring itself.

Future research will undoubtedly explore reactions at these sites:

Piperidine Nitrogen: Following deprotection of the Boc group, the secondary amine can be functionalized in numerous ways, including reductive amination, acylation, arylation, and alkylation, to introduce a wide range of substituents. This is a common strategy for modulating the physicochemical and pharmacological properties of piperidine-containing drug candidates.

Tertiary Alcohol: The hydroxyl group can be used as a handle for introducing new functionalities through etherification, esterification, or as a leaving group after activation. It can also influence intramolecular interactions and conformational preferences.

Piperidine Ring: As mentioned, C-H functionalization could allow for substitution directly on the carbon skeleton of the piperidine ring, creating derivatives that are currently inaccessible. researchgate.net This could involve the introduction of aryl, alkyl, or heteroatom-containing groups.

The derivatization of this core can lead to libraries of novel compounds for screening. For instance, the piperidine nitrogen could be used to link to other heterocyclic systems, such as oxadiazoles (B1248032) or benzimidazoles, a strategy that has proven effective in developing new antibacterial agents. nih.govnih.gov

| Functional Handle | Reaction Type | Potential Outcome/Application |

| Piperidine Nitrogen (post-deprotection) | N-Arylation / N-Alkylation | Modulation of basicity, introduction of pharmacophoric groups. |

| Acylation / Sulfonylation | Formation of amides and sulfonamides to act as hydrogen bond donors/acceptors. | |

| Reductive Amination | Linkage to aldehyde- or ketone-containing fragments. | |

| Tertiary Hydroxyl Group | Etherification / Esterification | Masking polarity, creating prodrugs, or introducing new binding motifs. |

| Dehydration / Elimination | Formation of an alkene for further functionalization (e.g., Michael addition). | |

| Piperidine Ring | C-H Activation / Functionalization | Introduction of substituents at non-traditional positions to fine-tune 3D shape and properties. nih.gov |

Advanced Computational Modeling for Predictable Synthesis and Reactivity

Computational chemistry is an increasingly indispensable tool in modern drug discovery and process development. For a flexible molecule like this compound, computational modeling can provide critical insights that guide experimental work.

Future research directions will leverage computational tools for:

Conformational Analysis: The Boc group significantly influences the conformational equilibrium of the piperidine ring (e.g., favoring twist-boat conformations to avoid strain). whiterose.ac.uknih.gov Understanding these preferences through methods like Density Functional Theory (DFT) is crucial for designing derivatives that fit into specific protein binding pockets.

Reaction Mechanism and Selectivity Prediction: Computational modeling can be used to predict the regioselectivity and stereoselectivity of synthetic transformations. researchgate.net This can help in selecting the right catalysts and reaction conditions for C-H functionalization or asymmetric syntheses, saving significant experimental time and resources.

Virtual Library Design: By modeling the interactions of virtual derivatives with biological targets, researchers can prioritize the synthesis of compounds that are most likely to be active. This in silico screening approach accelerates the discovery of new lead compounds.

| Computational Method | Application Area | Objective |

| Density Functional Theory (DFT) | Reaction Modeling | Elucidate transition states and reaction pathways to predict product distribution and optimize conditions. researchgate.net |

| Conformational Analysis | Determine low-energy conformations of the molecule and its derivatives to understand structure-activity relationships. nih.gov | |

| Molecular Dynamics (MD) | Binding Pose Analysis | Simulate the interaction of derivatives with a target protein to assess binding stability and affinity. |

| Quantitative Structure-Activity Relationship (QSAR) | Lead Optimization | Build models that correlate structural features with biological activity to guide the design of more potent compounds. |

Expanding Applications as a Versatile Organic Intermediate

The ultimate goal of research into building blocks like this compound is their application in the synthesis of high-value molecules, particularly pharmaceuticals. The piperidine motif is prevalent in drugs targeting the central nervous system (CNS), as well as in antiviral, anticancer, and antidiabetic agents. nih.govgoogle.com

Future applications will see this intermediate used in the synthesis of:

Novel Kinase Inhibitors: Many kinase inhibitors feature a substituted piperidine or piperazine (B1678402) ring that interacts with the solvent-exposed region of the ATP-binding site.

GPCR Ligands: G-protein coupled receptors are a major class of drug targets, and piperidine-containing ligands are common as agonists and antagonists.

Complex Natural Product Analogs: The compound could serve as a key fragment for the synthesis of simplified analogs of complex natural products, retaining the core pharmacophore while improving synthetic accessibility.

Proteolysis-Targeting Chimeras (PROTACs): The piperidine moiety, after deprotection and functionalization, could serve as a linker or a ligand for an E3 ligase in the design of novel PROTACs for targeted protein degradation.

The use of Boc-protected piperidines as key intermediates has been validated in the synthesis of marketed drugs like Linagliptin, an inhibitor of dipeptidyl peptidase-4. google.com This precedent strongly supports the potential utility of this compound in similar drug discovery campaigns.

| Therapeutic Area | Target Class Example | Role of the Piperidine Moiety |

| Oncology | Kinases, Epigenetic Targets | Solvent-front interactions, core scaffold for orienting other functional groups. |

| CNS Disorders | GPCRs, Ion Channels | Modulating polarity for blood-brain barrier penetration, key binding interactions. |

| Infectious Diseases | Viral Proteases, Bacterial Enzymes | Occupying specific pockets in the enzyme active site. nih.gov |

| Metabolic Diseases | DPP-4, SGLT2 | Core structural element providing a vector for key pharmacophoric groups. google.com |

Q & A

Q. What are the optimal synthetic routes for preparing 1-Boc-2-(piperidin-4-yl)propan-2-ol with high purity?

Methodological Answer: The synthesis typically involves Boc protection of the piperidine nitrogen followed by hydroxyl group introduction. Key steps include:

- Boc Protection : React piperidin-4-ylpropan-2-ol with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane under basic conditions (e.g., triethylamine or DMAP) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates. Final purity (>95%) can be confirmed via HPLC or LC-MS.

- Troubleshooting : If Boc deprotection occurs prematurely, optimize reaction pH (neutral to slightly basic) and avoid protic solvents.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies Boc group signals (tert-butyl at δ ~1.4 ppm) and piperidine ring protons (δ ~2.5–3.5 ppm). 2D experiments (COSY, HSQC) resolve overlapping signals in the piperidine moiety .

- FT-IR : Confirm Boc carbonyl (C=O stretch at ~1680–1720 cm⁻¹) and hydroxyl (broad O-H stretch at ~3200–3500 cm⁻¹).

- Mass Spectrometry : ESI-MS or HRMS verifies molecular ion [M+H]⁺ (C₁₃H₂₅NO₃: theoretical m/z 250.18) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in stereochemical assignments of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., ethanol/water mix). Use SHELXL for structure refinement, leveraging its robust handling of light atoms (C, N, O) to resolve piperidine chair conformations and hydroxyl group orientation .

- Data Contradictions : If NMR suggests axial hydroxyl but crystallography shows equatorial, validate via DFT calculations (e.g., Gaussian 16) to compare energy minima. Discrepancies may arise from solution vs. solid-state dynamics .

Q. What computational strategies predict the stability of the Boc group under varying reaction conditions?

Methodological Answer:

- DFT/MD Simulations : Model Boc cleavage kinetics under acidic (e.g., TFA) or thermal conditions. Calculate activation energies (ΔG‡) for carbocation formation post-deprotection .

- Experimental Validation : Correlate simulations with TGA/DSC data to assess thermal stability. For acid sensitivity, monitor Boc integrity via in-situ IR during HCl/MeOH treatment .

Q. How does this compound serve as a building block in peptidomimetic drug design?

Methodological Answer:

- Functionalization : Couple the hydroxyl group to carboxylic acids (e.g., via Mitsunobu reaction) or amines (EDC/HOBt coupling). Boc deprotection (TFA) exposes the piperidine nitrogen for further alkylation or acylation .

- Case Study : In kinase inhibitor synthesis, this compound’s rigidity improves target binding. Compare IC₅₀ values of derivatives using enzymatic assays (e.g., ADP-Glo™) .

Data Contradiction Analysis

Q. How to address conflicting solubility data for this compound in polar vs. nonpolar solvents?

Methodological Answer:

- Hypothesis Testing : The Boc group enhances lipophilicity, but the hydroxyl group introduces polarity. Test solubility in DMSO (high), chloroform (moderate), and hexane (low) via gravimetric analysis.

- Contradiction Resolution : If literature reports diverging results, consider impurities (e.g., residual solvents) or polymorphism. Use DSC to detect crystalline vs. amorphous forms .

Experimental Design Guidance

Q. How to design a stability study for this compound under accelerated degradation conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.